molecular formula C21H25N3O4S B2627636 2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide CAS No. 942034-44-8

2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide

Cat. No.: B2627636
CAS No.: 942034-44-8
M. Wt: 415.51
InChI Key: IOQXTNQEXBOPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2,6-Dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide is a synthetic compound featuring a benzothiadiazine-dione core substituted with a 2,6-dimethylphenyl group and an N,N-diethylacetamide side chain.

Properties

IUPAC Name

2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-5-22(6-2)19(25)14-23-17-12-7-8-13-18(17)29(27,28)24(21(23)26)20-15(3)10-9-11-16(20)4/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQXTNQEXBOPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O6SC_{26}H_{27}N_{3}O_{6}S with a molecular weight of 509.6 g/mol. The structure features a thiadiazine ring which is known for its diverse biological activities, including antimicrobial and antiviral properties.

PropertyValue
Molecular FormulaC26H27N3O6SC_{26}H_{27}N_{3}O_{6}S
Molecular Weight509.6 g/mol
CAS Number933235-64-4

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to the thiadiazine structure. For instance, derivatives of thiadiazine have shown promising activity against HIV-1. In one study, compounds with similar structural motifs exhibited effective inhibition of HIV-1 CA protein with EC50 values ranging from 90 nM to 10.81 μM . Although specific data for the compound is limited, its structural similarities suggest potential antiviral efficacy.

The mechanism by which compounds like this compound exert their biological effects often involves interaction with key proteins or enzymes in viral replication pathways. This could include inhibition of viral proteases or interference with viral assembly processes .

Case Studies

Case Study 1: Thiadiazine Derivatives as Antiviral Agents
In a comparative study involving various thiadiazine derivatives, it was found that mono-substituted variants displayed moderate antiviral activity (EC50 values between 2.11 μM and 5.96 μM). The most active compound had a significant reduction in activity when electron-donating groups were introduced . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Structure-Activity Relationships (SAR)
A detailed SAR analysis indicated that specific substitutions on the thiadiazine ring could dramatically influence potency against viral targets. For example, replacing hydrogen atoms with methyl or methoxy groups resulted in varying degrees of efficacy against HIV-1 . Such findings could guide future modifications of the compound to optimize its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related compounds:

  • Anticonvulsant Activity: Compound 1 (quinazolinone core) demonstrated anticonvulsant properties, suggesting that acetamide-linked heterocycles may target neurological pathways .
  • Enzyme Modulation: Benzothiazine derivatives (e.g., ) are explored for interactions with enzymes like histone deacetylases (HDACs), where acetamide groups act as zinc-binding motifs .
  • Computational Similarity: Using Tanimoto coefficients (e.g., MACCS or Morgan fingerprints), the target compound’s similarity to bioactive analogs could predict shared modes of action . For example, a >70% similarity index (as in ) might indicate overlapping targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.